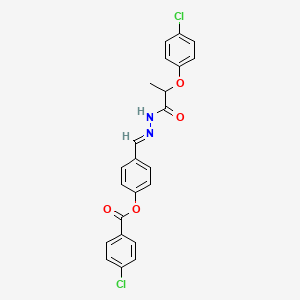
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-(2-(4-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 4-chlorobenzoate est un composé organique complexe de formule moléculaire C23H18Cl2N2O4 et d'une masse molaire de 457,317 g/mol Ce composé est connu pour sa structure unique, qui comprend plusieurs groupes fonctionnels tels que le chlorophénoxy, le propanoyl, le carbohydrazonoyl et le chlorobenzoate.
Méthodes De Préparation
La synthèse du 4-(2-(2-(4-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 4-chlorobenzoate implique plusieurs étapes et des conditions de réaction spécifiques. La voie de synthèse générale comprend les étapes suivantes :
Formation de l'intermédiaire 4-chlorophénoxypropanoyl : Cette étape implique la réaction du 4-chlorophénol avec le chlorure de propanoyle en présence d'une base telle que la pyridine pour former le chlorure de 4-chlorophénoxypropanoyle.
Formation du carbohydrazonoyl : L'intermédiaire est ensuite mis à réagir avec l'hydrate d'hydrazine pour former le dérivé carbohydrazonoyl.
Analyse Des Réactions Chimiques
Le 4-(2-(2-(4-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 4-chlorobenzoate subit différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des motifs chlorophénoxy et chlorobenzoate.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone, et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le 4-(2-(2-(4-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 4-chlorobenzoate présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme matière de départ pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 4-(2-(2-(4-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 4-chlorobenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est supposé exercer ses effets en se liant à et en inhibant certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on pense qu'il affecte les voies liées à la croissance et à la prolifération cellulaire .
Applications De Recherche Scientifique
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect pathways related to cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Le 4-(2-(2-(4-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 4-chlorobenzoate peut être comparé à d'autres composés similaires, tels que :
4-(2-(2-(3-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 3-chlorobenzoate : Ce composé a une structure similaire mais avec des positions différentes des atomes de chlore.
4-(2-(2-(4-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 2-chlorobenzoate : Ce composé diffère par la position de l'atome de chlore sur le motif benzoate.
4-(2-(2-(2,4-Dichlorophénoxy)propanoyl)carbohydrazonoyl)phényl 4-chlorobenzoate : Ce composé possède un atome de chlore supplémentaire sur le groupe phénoxy.
La singularité du 4-(2-(2-(4-Chlorophénoxy)propanoyl)carbohydrazonoyl)phényl 4-chlorobenzoate réside dans son arrangement spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
303085-62-3 |
|---|---|
Formule moléculaire |
C23H18Cl2N2O4 |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-15(30-20-12-8-19(25)9-13-20)22(28)27-26-14-16-2-10-21(11-3-16)31-23(29)17-4-6-18(24)7-5-17/h2-15H,1H3,(H,27,28)/b26-14+ |
Clé InChI |
ZNBFHDJMVRPBKO-VULFUBBASA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11986163.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11986173.png)
![2,6-dimethoxy-4-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B11986182.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide](/img/structure/B11986185.png)
![N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide](/img/structure/B11986187.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11986199.png)

![Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11986205.png)
![6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11986209.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11986210.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11986213.png)
